molecular formula C21H26Cl2N2O B12732030 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride CAS No. 83658-71-3

3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride

Cat. No.: B12732030
CAS No.: 83658-71-3
M. Wt: 393.3 g/mol
InChI Key: VVAMBDKOMUMCRN-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride is a synthetic organic compound that belongs to the isoquinoline class of chemicals. Isoquinolines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the isoquinoline core with a morpholine derivative.

    Methylation and Phenylation: These steps introduce the methyl and phenyl groups to the isoquinoline core.

    Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form for increased stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction of the isoquinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Papaverine: An isoquinoline alkaloid with vasodilatory properties.

    Berberine: A bioactive isoquinoline alkaloid with antimicrobial and anti-inflammatory effects.

Uniqueness

3,4-Dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride is unique due to its specific structural features, such as the morpholinylmethyl group and the phenyl substitution, which may confer distinct pharmacological properties compared to other isoquinoline derivatives.

Properties

CAS No.

83658-71-3

Molecular Formula

C21H26Cl2N2O

Molecular Weight

393.3 g/mol

IUPAC Name

4-[(7-methyl-1-phenyl-3,4-dihydroisoquinolin-3-yl)methyl]morpholine;dihydrochloride

InChI

InChI=1S/C21H24N2O.2ClH/c1-16-7-8-18-14-19(15-23-9-11-24-12-10-23)22-21(20(18)13-16)17-5-3-2-4-6-17;;/h2-8,13,19H,9-12,14-15H2,1H3;2*1H

InChI Key

VVAMBDKOMUMCRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(N=C2C3=CC=CC=C3)CN4CCOCC4)C=C1.Cl.Cl

Origin of Product

United States

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